3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline” has been reported in the literature. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .

Molecular Structure Analysis

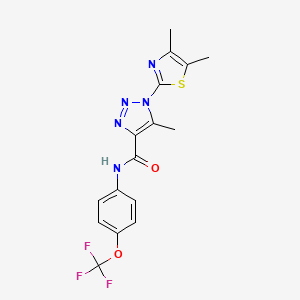

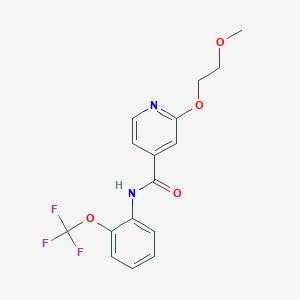

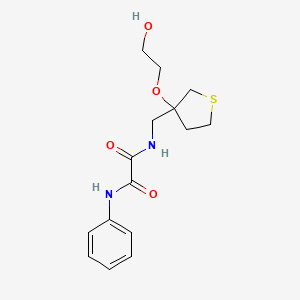

The molecular structure of “this compound” consists of a quinoline ring attached to a benzenesulfonyl group and a 4-ethylpiperazin-1-yl group.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied. For example, the reaction of 2-(4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-1-yl)-N-(2-(piperazin-1-yl)ethyl) acetamide with an MIC at 3.9–7.8 μg/mL was found to be slightly less effective than Ciprofloxacin .

Scientific Research Applications

Quinoline Derivatives and Corrosion Inhibition

Quinoline derivatives, including 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline, are widely recognized for their anticorrosive properties. These derivatives exhibit effectiveness against metallic corrosion due to their high electron density, which allows them to form stable chelating complexes with metal surfaces through coordination bonding. This property is especially useful in the development of new anticorrosive materials for industrial applications (Verma, Quraishi, & Ebenso, 2020).

Quinoxaline Derivatives in Medical and Biomedical Applications

Quinoxaline derivatives, closely related to quinoline compounds, have garnered attention for their broad biomedical applications. These derivatives have demonstrated potential in antimicrobial activities and the treatment of chronic and metabolic diseases. Their structural modification allows for a variety of medical applications, making them a focus of ongoing research in drug development (Pereira et al., 2015).

Quinoline-Benzimidazole Hybrids as Bioactive Compounds

The synthesis of quinoline-bearing benzimidazole derivatives has been explored due to their significant therapeutic potential. These hybrids have been investigated in clinical trials for a variety of illnesses, including cancer, bacterial and fungal infections, and DNA damage. The creation of these hybrid molecules is a strategy to develop novel antimicrobial drugs with unique modes of action, addressing the challenge of microbial resistance (Salahuddin et al., 2023).

Quinoline and Quinazoline Alkaloids in Drug Development

Quinoline and quinazoline alkaloids are significant in medicinal chemistry due to their extensive bioactivities. These compounds, such as quinine and camptothecin, have been pivotal in antimalarial and anticancer drug development. The review of these alkaloids highlights their potential in discovering new drugs from naturally occurring sources (Shang et al., 2018).

Quinoline Derivatives in Optoelectronic Materials

The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. These derivatives have been used in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The development of these materials demonstrates the relevance of quinoline derivatives in the field of organic electronics and nanoscience (Lipunova et al., 2018).

properties

IUPAC Name |

3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-2-23-12-14-24(15-13-23)21-18-10-6-7-11-19(18)22-16-20(21)27(25,26)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSZYEIJCCGYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2597259.png)

![N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B2597260.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2597268.png)

![tert-butyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2597277.png)